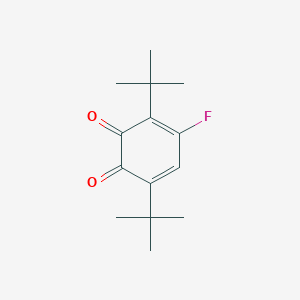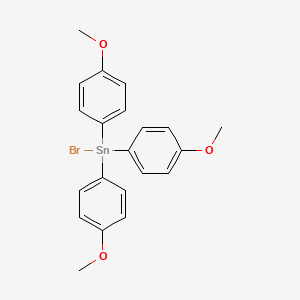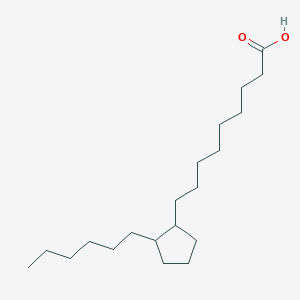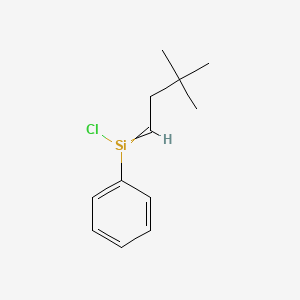
3,6-Di-tert-butyl-4-fluorocyclohexa-3,5-diene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Di-tert-butyl-4-fluorocyclohexa-3,5-diene-1,2-dione is an organic compound characterized by its unique structure, which includes two tert-butyl groups and a fluorine atom attached to a cyclohexa-3,5-diene-1,2-dione ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Di-tert-butyl-4-fluorocyclohexa-3,5-diene-1,2-dione typically involves the fluorination of 3,6-Di-tert-butylcyclohexa-3,5-diene-1,2-dione. This can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the fluorinating agents and manage any hazardous by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Di-tert-butyl-4-fluorocyclohexa-3,5-diene-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the dione to diols or other reduced forms.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Quinones or hydroquinones.
Reduction: Diols or partially reduced intermediates.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,6-Di-tert-butyl-4-fluorocyclohexa-3,5-diene-1,2-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Materials Science:
Biology and Medicine: Investigated for its potential biological activity and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 3,6-Di-tert-butyl-4-fluorocyclohexa-3,5-diene-1,2-dione depends on the specific reaction or application. In general, the compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine atom and the steric hindrance provided by the tert-butyl groups. These factors can affect the compound’s interaction with other molecules and its behavior in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Di-tert-butyl-4-chlorocyclohexa-3,5-diene-1,2-dione: Similar structure but with a chlorine atom instead of fluorine.
3,6-Di-tert-butyl-4-bromocyclohexa-3,5-diene-1,2-dione: Similar structure but with a bromine atom instead of fluorine.
3,6-Di-tert-butyl-4-iodocyclohexa-3,5-diene-1,2-dione: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 3,6-Di-tert-butyl-4-fluorocyclohexa-3,5-diene-1,2-dione imparts unique electronic properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and stability, making it distinct from its chlorine, bromine, and iodine counterparts.
Eigenschaften
CAS-Nummer |
129246-73-7 |
|---|---|
Molekularformel |
C14H19FO2 |
Molekulargewicht |
238.30 g/mol |
IUPAC-Name |
3,6-ditert-butyl-4-fluorocyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C14H19FO2/c1-13(2,3)8-7-9(15)10(14(4,5)6)12(17)11(8)16/h7H,1-6H3 |
InChI-Schlüssel |
BFDCERNWVXUZOW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C(=O)C1=O)C(C)(C)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidine-2-thione](/img/structure/B14282849.png)
![4-(2-Methyl-1,2,3,4-tetrahydronaphthalen-2-yl)[1,1'-biphenyl]-2,5-diol](/img/structure/B14282858.png)
![N-{[2-(4-Nitrobenzene-1-sulfonyl)ethoxy]carbonyl}-L-alanine](/img/structure/B14282864.png)

![2-Methyl-4-[4-(prop-2-en-1-yl)phenyl]but-3-yn-2-ol](/img/structure/B14282881.png)
![3-[2-(4-Methoxyphenyl)ethenyl]thiophene](/img/structure/B14282884.png)
![1-{[2-(4-Chlorophenyl)-3-ethyloxetan-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14282890.png)


![1,1'-[1,2-Phenylenebis(methylene)]bis(thiolan-1-ium) dichloride](/img/structure/B14282913.png)




